molecular formula C18H23NO3 B1395592 Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one CAS No. 203312-38-3

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one

Cat. No.: B1395592
CAS No.: 203312-38-3
M. Wt: 301.4 g/mol
InChI Key: IDJJHEIUIYGFDX-UHFFFAOYSA-N
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Description

Spirotetramat-enol [cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4,5]dec-3-en-2-one] is the major metabolite of spirotetramat in plants.
(5s,8s)-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one is an azaspiro compound that is spirotetramat in which the carbonate ester group has been hydrolysed to the corresponding hydroxy group. It is the active insecticide of the proinsecticicde spirotetramat. It has a role as an agrochemical, an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and an insecticide. It is an azaspiro compound, a member of benzenes, an organic hydroxy compound, an enol, a member of tetramic acids and an ether.

Scientific Research Applications

Insecticidal Applications

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one derivatives, specifically 4-phenyl-acyl-substituted variants, have demonstrated significant insecticidal properties. These compounds were found to exhibit potent activity against bean aphids (Aphis fabae) and carmine spider mite (Tetranychus cinnabarinus), with structure-activity relationships highlighting the importance of substituent groups on the phenyl acyl moiety for enhanced bioactivity. Notably, compounds with para-methoxy and para-trifluoromethyl groups on the phenyl acyl exhibited remarkable insecticidal activity. This indicates a clear relationship between molecular structure and bioactivity, with molecular geometries and electronic descriptors playing a crucial role in determining the effectiveness of these compounds as insecticidal agents (Zhao et al., 2012).

Structural and Mechanistic Studies

Several studies have focused on the synthesis, characterization, and reaction mechanisms involving this compound and its derivatives. For instance, the synthesis and characterization of derivatives involving reactions with nitriles and the formation of spirocyclic systems have been documented. These studies provide valuable insights into the chemical behavior of these compounds and their potential applications in various fields, including organic synthesis and medicinal chemistry (Rozhkova et al., 2013).

Furthermore, reactions involving electron-deficient alkynes and arylidene Meldrum acid have demonstrated the formation of various products with different regioselectivity and diastereoselectivity. The proposed mechanisms for these reactions shed light on the versatility of this compound derivatives in chemical synthesis and their potential as intermediates in the preparation of more complex molecular architectures (Han et al., 2020).

Mechanism of Action

Target of Action

Spirotetramat-enol primarily targets piercing-sucking insects, including aphids, mites, and whiteflies . These insects are detrimental to a wide range of agricultural crops, and Spirotetramat-enol plays a crucial role in their control .

Mode of Action

Spirotetramat-enol acts as an Acetyl-CoA Carboxylase (ACC) inhibitor . ACC is a critical enzyme involved in lipid biosynthesis in insects. By inhibiting ACC, Spirotetramat-enol disrupts lipid biosynthesis, leading to the death of the insects .

Biochemical Pathways

The primary biochemical pathway affected by Spirotetramat-enol is lipid biosynthesis . By inhibiting ACC, Spirotetramat-enol prevents the conversion of Acetyl-CoA to Malonyl-CoA, a crucial step in the synthesis of fatty acids. This disruption leads to a deficiency in essential lipids, affecting the growth and reproduction of the insects .

Pharmacokinetics

Spirotetramat, the parent compound of Spirotetramat-enol, is rapidly absorbed in organisms and is quickly metabolized to Spirotetramat-enol . Spirotetramat-enol is the dominant degradation product of Spirotetramat in water . The temperature has little effect on the residual concentration of Spirotetramat in water .

Result of Action

The inhibition of lipid biosynthesis by Spirotetramat-enol leads to growth inhibition of younger insects and reduces the ability of insects to reproduce, resulting in mortality . This makes Spirotetramat-enol an effective control against problematic insects such as Planococcus ficus and Aphis gossypii .

Action Environment

Spirotetramat-enol’s action can be influenced by environmental factors. For instance, in water, Spirotetramat can be degraded into Spirotetramat-enol and B-keto . The degradation rate of Spirotetramat was significantly enhanced with the increase of solution pH value . Therefore, the pH of the environment can influence the concentration of Spirotetramat-enol in water .

Biochemical Analysis

Biochemical Properties

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis . The inhibition of this enzyme disrupts lipid metabolism, leading to various downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to alter the expression of genes involved in lipid metabolism and energy homeostasis . Additionally, it affects cell signaling pathways related to growth and apoptosis, thereby impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetyl-CoA carboxylase, inhibiting its activity and preventing the conversion of acetyl-CoA to malonyl-CoA . This inhibition leads to a decrease in fatty acid synthesis, which in turn affects various cellular functions. The compound may also influence other enzymes and proteins through similar binding interactions, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of acetyl-CoA carboxylase and other enzymes, resulting in prolonged effects on lipid metabolism and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetyl-CoA carboxylase without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of lipid intermediates and end products.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility, affinity for transporters, and binding to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to sites such as the cytoplasm, mitochondria, or endoplasmic reticulum enables it to interact with enzymes and proteins involved in lipid metabolism and other cellular processes.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,20H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJJHEIUIYGFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716123
Record name Spirotetramat-enol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382608-09-5, 203312-38-3
Record name 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382608-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirotetramat-enol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azaspiro[4.5]dec-3-en-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, cis
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Record name 3-(2,5-DIMETHYLPHENYL)-4-HYDROXY-8-METHOXY-1-AZASPIRO(4.5)DEC-3-EN-2-ONE, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one
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Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one
Reactant of Route 3
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one
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Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one
Reactant of Route 5
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one
Reactant of Route 6
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